molecular formula C27H26ClNO12 B1146060 Acemetacin-acyl-beta-D-glucuronide CAS No. 1260603-31-3

Acemetacin-acyl-beta-D-glucuronide

Katalognummer: B1146060
CAS-Nummer: 1260603-31-3
Molekulargewicht: 591.9 g/mol
InChI-Schlüssel: VSGATKMJUPIELX-RTCYWULBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acemetacin-acyl-beta-D-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C27H26ClNO12 and its molecular weight is 591.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolism and Prediction Models

Acemetacin-acyl-beta-D-glucuronide, as a metabolite, is involved in the processes related to drug metabolism and detoxification. UDP glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the conjugation of xenobiotics, including drugs, with glucuronic acid. This compound is a product of such conjugation. The formation of acyl-glucuronides, like this compound, is often a detoxification step, making substances more water-soluble and easier to excrete. However, in some cases, this conjugation can lead to the formation of toxic metabolites. Mathematical models that predict the metabolism of drugs by UGTs are crucial in drug discovery to avoid the formation of toxic metabolites and to ensure drug safety. A study by Swamidass and Dang (2015) demonstrates the feasibility of modeling UGT metabolism, including the formation of acyl-glucuronides, to predict which parts of a molecule are conjugated by UGTs. This model showed very high accuracy (greater than 99% AUC) and could distinguish between atoms that are conjugated and those that are not, even within the same functional group. However, it was noted that the model could not accurately predict conjugation involving sulfur atoms (Swamidass & Dang, 2015).

Role in Pharmacogenetics

Pharmacogenetics studies how genetic variations affect an individual's response to drugs. The formation of metabolites like this compound and their interactions can vary based on genetic factors. A study by Talameh et al. (2012) discusses the variability in patient responses to heart failure pharmacotherapy, which may not be fully explained by clinical characteristics but could be influenced by genetic variations affecting drug metabolism pathways, including pathways involving metabolites like this compound. The study indicates that genetic variants might identify which heart failure patients are most likely to benefit from certain pharmacotherapies, highlighting the importance of understanding drug metabolism and the formation of metabolites in personalized medicine (Talameh et al., 2012).

Wirkmechanismus

The effect of Acemetacin, the parent compound of Acemetacin-acyl-beta-D-glucuronide, causes a weak reduction of prostaglandin synthesis which generates an anti-inflammatory and analgesic effect .

Safety and Hazards

As a metabolite of Acemetacin, Acemetacin-acyl-beta-D-glucuronide may share some of the safety concerns and side effects of its parent compound. Acemetacin is known to have gastrointestinal side effects .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Acemetacin-acyl-beta-D-glucuronide can be achieved through the acylation of Acemetacin with beta-D-glucuronic acid followed by purification and characterization of the product.", "Starting Materials": [ "Acemetacin", "beta-D-glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Dimethylformamide (DMF)", "Methanol", "Chloroform", "Sodium bicarbonate", "Hydrochloric acid" ], "Reaction": [ "Dissolve Acemetacin and beta-D-glucuronic acid in DMF", "Add DCC and DMAP to the reaction mixture and stir for several hours at room temperature", "Filter the resulting mixture to remove dicyclohexylurea", "Concentrate the filtrate under reduced pressure", "Dissolve the residue in chloroform and wash with sodium bicarbonate solution", "Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure", "Purify the product by column chromatography using methanol and chloroform as eluents", "Characterize the product by NMR, IR, and mass spectrometry" ] }

CAS-Nummer

1260603-31-3

Molekularformel

C27H26ClNO12

Molekulargewicht

591.9 g/mol

IUPAC-Name

(2S,3S,4S,5R,6S)-6-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H26ClNO12/c1-12-16(10-19(30)39-11-20(31)40-27-23(34)21(32)22(33)24(41-27)26(36)37)17-9-15(38-2)7-8-18(17)29(12)25(35)13-3-5-14(28)6-4-13/h3-9,21-24,27,32-34H,10-11H2,1-2H3,(H,36,37)/t21-,22-,23+,24-,27+/m0/s1

InChI-Schlüssel

VSGATKMJUPIELX-RTCYWULBSA-N

Isomerische SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Kanonische SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyme

AD201; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.